molecular formula C15H17NO2 B2543739 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1226064-61-4

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2543739
CAS No.: 1226064-61-4
M. Wt: 243.306
InChI Key: QOSHMMZGXHEYLM-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid (CAS 1226064-61-4) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol, belongs to the pyrrole-carboxylic acid family, a scaffold of significant interest in medicinal and synthetic chemistry . The structure incorporates a sterically hindered tert-butyl group attached to a phenyl ring, which can influence the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for developing novel pharmacologically active agents. Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for various applications. It is characterized by a purity of 97% or higher, ensuring consistent and reliable results in experimental workflows . Proper handling is essential; please refer to the Safety Data Sheet for comprehensive information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Store in a sealed container under dry conditions at 2-8°C to maintain stability .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(16-12)14(17)18/h4-9,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSHMMZGXHEYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of an appropriate pyrrole derivative with a substituted benzaldehyde. One common method involves the use of a Vilsmeier-Haack reaction to form the pyrrole ring, followed by a Friedel-Crafts acylation to introduce the tert-butylphenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Properties

Research indicates that 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid may act as an inhibitor of the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This property suggests its potential use in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent . The structure-activity relationship studies have highlighted modifications that enhance its antimicrobial potency.

Anti-Tuberculosis Activity

Recent findings suggest that derivatives of pyrrole-2-carboxylic acid exhibit significant anti-tuberculosis activity. Compounds related to this compound have demonstrated low minimum inhibitory concentrations (MIC), making them candidates for further development as anti-TB agents .

Organic Materials Development

The unique chemical structure of this compound positions it as a valuable building block for synthesizing novel organic materials. Its reactive sites allow for further chemical modifications, leading to the creation of derivatives with tailored properties for applications in organic electronics and photonics.

Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of more complex molecules with diverse functionalities. It has been utilized in various synthetic pathways to create derivatives that can be explored for additional applications across multiple domains .

Case Study: Antioxidant Mechanism Exploration

In a study examining the antioxidant mechanisms of pyrrole derivatives, this compound was identified as a promising candidate due to its ability to modulate the Nrf2 pathway effectively. The study utilized in vitro assays to demonstrate its protective effects against oxidative stress in neuronal cell lines, suggesting its applicability in neuroprotective therapies .

Case Study: Antimicrobial Efficacy Assessment

A comprehensive evaluation of the antimicrobial properties of this compound was conducted, revealing significant activity against both gram-positive and gram-negative bacteria. The study involved determining the MIC values and assessing the compound's cytotoxicity to ensure safety profiles suitable for therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations/Findings
Medicinal ChemistryAntioxidant propertiesPotential neuroprotective agent
Antimicrobial activityEffective against Staphylococcus aureus
Anti-tuberculosis activityLow MIC values indicate strong efficacy
Materials ScienceDevelopment of organic materialsValuable building block for complex synthesis
Synthesis of functional derivativesTailored properties for electronics

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid with related pyrrole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₅H₁₇NO₂ 243.3 4-tert-Butylphenyl Research use; high steric bulk .
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid C₁₅H₁₁NO₂ 237.25 Naphthalen-1-yl Similar solubility; aromatic interactions .
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid C₁₃H₁₀F₃NO₃ 285.22 4-Fluorophenyl, methyl Enhanced lipophilicity; potential PK modulation .
1-(4-Carboxybutyl)-4-(4-(3-chlorobenzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid (7f) C₂₄H₂₂ClNO₅ 439.89 Carboxybutyl, 3-chlorobenzyloxy Anti-tuberculosis activity (MIC: 12.5 µg/mL) .
Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate C₁₅H₂₁NO₂ 247.33 Cyclohexyl, methyl Ester group improves membrane permeability .

Key Structural Differences and Implications

Substituent Effects :

  • tert-Butyl Group : The tert-butyl substituent in the target compound introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity in hydrophobic environments .
  • Naphthalen-1-yl : The planar naphthalene group in 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid facilitates π-π stacking interactions, useful in materials science or receptor binding .
  • Fluorophenyl and Methyl : Fluorine atoms in 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Functional Group Variations :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables hydrogen bonding and ionic interactions, whereas ester derivatives (e.g., Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate) improve cell membrane permeability but require hydrolysis for activation .
  • Extended Chains : Compounds like 7f (carboxybutyl chain) demonstrate improved anti-tuberculosis activity due to extended binding interactions with Mycobacterium FabH enzyme .

Solubility and Stability

  • The target compound requires stringent storage conditions (2–8°C) to prevent degradation, whereas ester derivatives (e.g., ethyl esters) generally exhibit better stability at room temperature .
  • Solubility in polar solvents (e.g., DMSO, methanol) is common across pyrrole-2-carboxylic acids, but bulky substituents like tert-butyl may reduce aqueous solubility .

Biological Activity

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the relevant literature on its biological activity, focusing on its antibacterial, antiviral, and anti-inflammatory properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a tert-butyl phenyl group and a carboxylic acid functional group. Its chemical formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 199.27 g/mol. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.

Compound Target Bacteria MIC (μg/mL) Reference
This compoundStaphylococcus aureus3.12 - 12.5
Other Pyrrole DerivativesEscherichia coli2.0

In vitro evaluations have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .

Antiviral Activity

The antiviral properties of pyrrole derivatives have also been explored extensively. For instance, some compounds in this class demonstrated efficacy against various viral strains.

Compound Virus Type EC50 (μg/mL) Reference
This compoundHSV-120
Other Pyrrole DerivativesTobacco Mosaic Virus>500 (commercial control)

In particular, the compound has shown promising results against Herpes Simplex Virus type 1 (HSV-1), with an effective concentration (EC50) of approximately 20 μg/mL, indicating potential for development as an antiviral agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrole derivatives are another area of interest. Compounds containing the pyrrole moiety have been reported to exhibit inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Studies indicate that modifications on the phenyl ring and variations in substituents can significantly impact potency.

Key Findings:

  • The incorporation of electron-withdrawing groups on the phenyl ring tends to enhance antibacterial activity.
  • Bulky substituents like tert-butyl improve lipophilicity but may also affect solubility and bioavailability.

Case Studies

  • Tuberculosis Inhibition : A study investigated the efficacy of related pyrrole compounds against drug-resistant strains of Mycobacterium tuberculosis. Compounds showed MIC values lower than 0.016 μg/mL, indicating strong potential as anti-TB agents .
  • Viral Infections : Another research effort focused on evaluating the antiviral activities of various pyrrole derivatives against different viruses, revealing that certain modifications led to enhanced activity against HSV and other viral pathogens .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid?

  • Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of tert-butyl-substituted heterocycles, providing precise bond lengths (e.g., mean C–C = 0.003 Å) and crystal packing data . Complementary methods include:

  • ¹H/¹³C NMR : Assign proton environments (e.g., tert-butyl protons at ~1.3 ppm) and substituent positions via HSQC/HMBC experiments.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]+ calculated for C₁₅H₁₇NO₂: 268.1338).
  • FTIR : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .

Q. What synthetic routes are effective for introducing tert-butyl groups into pyrrole derivatives?

  • Answer : Two primary strategies are:

  • Friedel-Crafts alkylation : React pyrrole with tert-butyl chloride under AlCl₃ catalysis (yields ~60–70%).
  • Cross-coupling reactions : Use tert-butylphenyl boronic acids in Suzuki-Miyaura couplings with brominated pyrrole precursors (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
    • Key considerations : Steric hindrance from the tert-butyl group requires optimized reaction times (24–48 hrs) and excess reagents .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

  • Answer :

  • Co-solvent systems : Use DMSO-water gradients (≤10% v/v) with solubility monitored via nephelometry.
  • Pro-drug strategies : Synthesize ethyl esters (e.g., ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate) to enhance lipophilicity, followed by in situ hydrolysis .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve bioavailability while maintaining compound integrity .

Q. What strategies optimize regioselective tert-butyl group introduction on the phenyl ring?

  • Answer :

  • Directed ortho-metalation : Install tert-butyl groups using sulfonamide directing groups, followed by Suzuki coupling (yields >75%).
  • Computational modeling : DFT calculations predict regiochemical outcomes by analyzing transition-state energies (e.g., solvent effects in THF vs. DMF) .
    • Experimental validation : Monitor reaction progress via LC-MS and isolate intermediates by flash chromatography (hexane/EtOAc) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Answer :

  • HPLC-DAD/MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30–90% ACN over 20 min). Detect impurities at 254 nm (LOQ: 0.1% w/w).
  • NMR spike-in experiments : Add internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents .

Notes for Methodological Rigor

  • Contradiction resolution : While tert-butyl group introduction via Friedel-Crafts is widely reported, competing side reactions (e.g., ring alkylation) require careful TLC monitoring .
  • Reproducibility : Always validate synthetic procedures with control reactions (e.g., tert-butyl-free analogs) to confirm regiochemical fidelity.

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